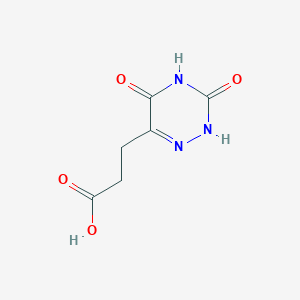

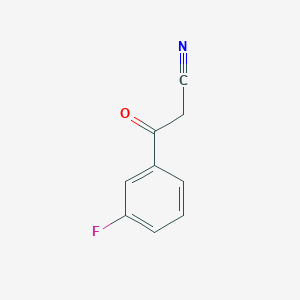

3'-メトキシ-2-フェニルアセトフェノン

説明

3'-Methoxy-2-phenylacetophenone is a compound that is structurally related to various methoxy-substituted phenyl compounds. While the specific compound is not directly discussed in the provided papers, the papers do discuss analogs and derivatives that share some structural similarities, such as methoxy groups and phenyl rings, which are common motifs in organic chemistry and can influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For example, the synthesis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was reported, and the molecular structure and spectroscopic properties were studied using density functional theory (DFT) . Similarly, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, was achieved through a reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid . These methods could potentially be adapted for the synthesis of 3'-Methoxy-2-phenylacetophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and DFT calculations. For instance, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone was solved by direct methods and refined to a final R value, indicating the precision of the crystallographic data . The structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was also investigated by X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for 3'-Methoxy-2-phenylacetophenone.

Chemical Reactions Analysis

The chemical reactivity of methoxy-substituted phenyl compounds can be inferred from the reactions they undergo. The synthesis of the new organic ligand mentioned earlier involves a nucleophilic addition reaction, accompanied by the opening of the pyrone ring . This suggests that 3'-Methoxy-2-phenylacetophenone may also participate in similar nucleophilic reactions due to the presence of reactive sites in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted phenyl compounds are influenced by their molecular structure. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was analyzed, showing stability up to a certain temperature before decomposition . Spectroscopic properties, such as IR and NMR spectra, were studied for the synthesized compounds, providing a correlation between theoretical and experimental data . These analyses are crucial for understanding the behavior of 3'-Methoxy-2-phenylacetophenone under various conditions.

科学的研究の応用

有機化学実験

3'-メトキシ-2-フェニルアセトフェノンは、有機化学実験、特にカルボニル化合物のα-ブロモ化反応に使用できます . この反応は、有機化学分野における重要なトピックです . ピリジン臭化水素酸臭素化物を使用するブロモ化剤として、さまざまなアセトフェノン誘導体のブロモ化が調査されました .

教育目的

この化合物は、学部生向けの教育実験に使用できます . 学生の化学実験における基本的なスキルを強化し、科学リテラシーレベルを高め、革新意識と実践的な適性を育むのに役立ちます .

医薬品合成

ブロモアセトフェノンから得られるα-ブロモ化生成物は、有機合成における重要な中間体であり、医薬品製造に幅広く応用されています .

農薬合成

同様に、これらのα-ブロモ化生成物は、農薬の製造にも使用されます .

その他の化学物質の合成

医薬品や農薬に加えて、ブロモアセトフェノンから得られるα-ブロモ化生成物は、その他の化学物質の製造にも使用されます .

材料科学研究

3'-メトキシ-2-フェニルアセトフェノンは、材料科学研究に使用できます . ライフサイエンス、材料科学、化学合成、クロマトグラフィー、分析など、研究分野で経験を持つ科学者は、この化合物を利用できます .

特性

IUPAC Name |

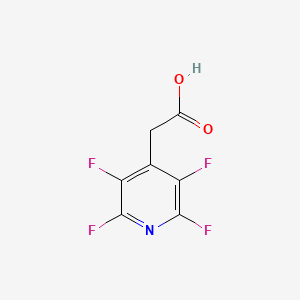

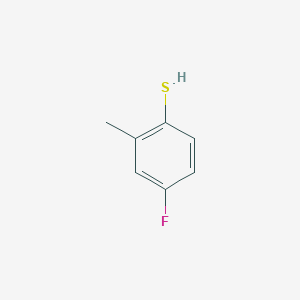

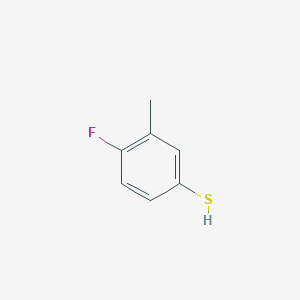

1-(3-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKIKVKAEQMZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374867 | |

| Record name | 3'-Methoxy-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62381-24-2 | |

| Record name | 3'-Methoxy-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。